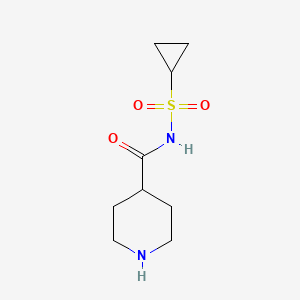

Cyclopropanesulfonic acid (piperidine-4-carbonyl)-amide

Description

Properties

IUPAC Name |

N-cyclopropylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3S/c12-9(7-3-5-10-6-4-7)11-15(13,14)8-1-2-8/h7-8,10H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOFYWCCCUKCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps and Conditions

The synthesis of the cyclopropyl sulfonamide intermediate is generally accomplished by a three-step process:

| Step | Description | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| a) Formation of N-tert-butyl-(3-chloro)propyl sulfonamide | Reaction of chloropropane sulfonyl chloride with tert-butyl amine | tert-butyl amine, triethylamine (base) | Toluene (preferred), methyl tetrahydrofuran, tert-butyl methyl ether | −50°C to 40°C (preferably −10°C to 20°C) | Use of triethylamine to sequester HCl; reaction in non-polar organic solvent |

| b) Ring closure to cyclopropane sulfonic acid tert-butylamide | Treatment of intermediate with n-alkyl lithium (n-butyl lithium preferred) | n-butyl lithium, tetrahydrofuran (THF) | Mixture of THF and toluene (approx. 3:1) | −70°C to 0°C (preferably −50°C to −20°C) | Requires at least 2 equivalents of n-alkyl lithium; reaction mixture warmed and quenched with water |

| c) Cleavage of tert-butyl protecting group | Acid-mediated cleavage to yield cyclopropyl sulfonamide | Formic acid or aqueous formic acid | - | 60°C to 100°C (preferably 70°C to 90°C) | Bubbling inert gas during reaction mandatory for complete conversion |

This process can be performed without isolating the intermediates, thus streamlining the synthesis and improving environmental and manufacturing efficiency.

Solvent and Reagent Considerations

- Solvent choice: Toluene is preferred for the initial amide formation due to its immiscibility with water and ease of azeotropic removal of water post-reaction.

- Base: Triethylamine is used to neutralize HCl generated during amide formation.

- Ring closure: n-Butyl lithium is favored as the base for cyclopropane ring closure, performed in a THF/toluene solvent mixture at low temperatures to control reactivity.

- Deprotection: Formic acid is used as a more environmentally friendly alternative to trifluoroacetic acid for tert-butyl group cleavage.

Amide Bond Formation with Piperidine-4-carbonyl

The coupling of the cyclopropyl sulfonamide intermediate with piperidine-4-carbonyl groups to form the final amide is typically achieved by classical amide bond formation techniques:

- Activation of carboxylic acid derivatives (e.g., acid chlorides or activated esters).

- Use of coupling reagents such as ethyl-dimethylaminopropyl-carbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (HOBt).

- Base addition (e.g., triethylamine) to facilitate coupling.

This method is adapted from general amide synthesis protocols and has been successfully applied to related amide-linked derivatives.

Reaction Scheme and Conditions

| Step | Description | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| a) Activation of carboxylic acid | Reaction with EDCl and HOBt | EDCl, HOBt, triethylamine | Acetonitrile or dichloromethane | Room temperature | Avoids formation of symmetric bisamides by controlling stoichiometry |

| b) Coupling with amine (piperidine-4-carbonyl derivative) | Nucleophilic attack on activated acid | Piperidine-4-carbonyl amine | Same as above | Room temperature | Reaction time ~24 h; yields improved by optimizing molar ratios |

This approach allows selective mono-amidation, minimizing side reactions such as bisamide formation.

Research Findings and Optimization

- The three-step synthesis of cyclopropyl sulfonamide intermediates has been optimized to avoid isolation of intermediates, enhancing scalability and environmental profile.

- Use of formic acid for deprotection reduces hazardous waste compared to trifluoroacetic acid.

- Control of reaction temperature and stoichiometry is critical for high yield and purity.

- The amide coupling step benefits from careful reagent choice to prevent over-amidation and maximize selectivity.

Summary Table of Preparation Methods

| Stage | Method | Key Reagents | Solvent | Temperature | Advantages | Environmental Considerations |

|---|---|---|---|---|---|---|

| 1. Sulfonamide formation | Chloropropane sulfonyl chloride + tert-butyl amine | tert-butyl amine, triethylamine | Toluene | −10°C to 20°C | High conversion, easy workup | Use of toluene and triethylamine minimizes hazardous waste |

| 2. Ring closure | N-alkyl lithium (n-butyl lithium) induced cyclopropanation | n-butyl lithium, THF | THF/toluene (3:1) | −50°C to −20°C | Efficient ring formation | Low temperature controls reactivity, safer handling |

| 3. Deprotection | Acid cleavage of tert-butyl group | Formic acid or aqueous formic acid | - | 70°C to 90°C | Environmentally friendly alternative to TFA | Reduced use of strong acids, inert gas bubbling for completeness |

| 4. Amide bond formation | Coupling with piperidine-4-carbonyl amine | EDCl, HOBt, triethylamine | Acetonitrile or DCM | Room temperature | Selective mono-amidation | Mild conditions reduce side products |

Chemical Reactions Analysis

Types of Reactions

Cyclopropanesulfonic acid (piperidine-4-carbonyl)-amide can undergo various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

Substitution: The hydrogen atoms in the cyclopropane ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonic acid group can yield sulfonates, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Cyclopropanesulfonic acid (piperidine-4-carbonyl)-amide has been investigated for its role as an inhibitor of various biological targets, particularly in the treatment of diseases characterized by aberrant protein kinase activity. Research has shown that compounds with similar structures can effectively inhibit Janus kinase (JAK) pathways, which are implicated in conditions such as osteoarthritis, rheumatoid arthritis, and certain cancers .

Case Study: JAK Inhibitors

- Target Diseases : Osteoarthritis, rheumatoid arthritis, psoriasis, and various cancers.

- Mechanism : The compound inhibits JAK pathways, reducing inflammation and immune response.

- Research Findings : Clinical trials have demonstrated efficacy in managing symptoms associated with these diseases .

Enzyme Inhibition

The compound exhibits significant potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for neurodegenerative diseases like Alzheimer's and urinary tract infections.

Enzyme Inhibition Data

- AChE Inhibition : Compounds similar to cyclopropanesulfonic acid have shown promise in inhibiting AChE, which is vital for managing Alzheimer's disease symptoms by increasing acetylcholine levels in the brain .

- Urease Inhibition : Effective urease inhibitors can help treat infections caused by urease-producing bacteria, enhancing therapeutic outcomes .

Antimicrobial Activity

Research indicates that cyclopropanesulfonic acid derivatives possess antimicrobial properties. Studies have demonstrated that these compounds can exhibit varying degrees of activity against different bacterial strains.

Antimicrobial Evaluation

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Salmonella typhi | Moderate | |

| Bacillus subtilis | Strong | |

| Escherichia coli | Weak to Moderate |

- Mechanism of Action : The presence of the sulfonamide group enhances the antimicrobial efficacy compared to non-sulfonamide counterparts .

Cancer Therapeutics

Cyclopropanesulfonic acid (piperidine-4-carbonyl)-amide has also been explored for its anticancer properties. It has shown potential in inducing apoptosis in cancer cells through various mechanisms.

Anticancer Mechanism Insights

- Caspase Activation : Increased caspase activity has been observed in treated cancer cell lines, indicating a pathway towards apoptosis induction .

- Research Findings : Studies suggest that compounds with similar piperidine structures can enhance cytotoxicity against cancer cells compared to standard treatments like bleomycin .

Safety Profile

Toxicity studies have indicated that cyclopropanesulfonic acid does not exhibit acute toxicity at doses up to 2000 mg/kg in animal models. This favorable safety profile supports its further development for therapeutic applications .

Mechanism of Action

The mechanism of action of cyclopropanesulfonic acid (piperidine-4-carbonyl)-amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Structural Features :

- Cyclopropane sulfonic acid core : Enhances metabolic stability and rigidity.

- Stereochemistry : Patented derivatives (e.g., [(1S,3R,4S)-3-ethyl-4-(heteroaryl)-cyclopentyl] configurations) highlight the importance of stereochemical precision in biological activity .

Synthesis :

The compound is synthesized through a multi-step process:

Cyclopropanesulfonic acid preparation : Generated via α,β-dehydrohalogenation of γ-chloro sulfones or sulfonamides using reagents like Pyry-BF4 and MgCl2 ().

Amide coupling : The piperidine-4-carbonyl group is introduced using coupling agents such as EDCI and HOBt in anhydrous acetonitrile, followed by purification via recrystallization (analogous to methods in ).

Comparison with Structural Analogs

Cyclopropanesulfonic Acid Amides with Heterocyclic Substituents

Several patented analogs demonstrate structural variations in the cyclopentyl or piperidine moieties, impacting their pharmacological profiles:

Key Differences :

Piperidine-4-Carboxamide Derivatives

Compounds with piperidine-4-carboxamide cores but differing in sulfonic acid derivatives:

Impact on Drug-Likeness :

Physicochemical and Pharmacokinetic Properties

Key Insights :

- Cyclopropane-containing analogs generally show improved metabolic stability over non-cyclic derivatives .

Biological Activity

Cyclopropanesulfonic acid (piperidine-4-carbonyl)-amide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological profiles, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of cyclopropanesulfonic acid derivatives often involves multi-step organic reactions, including amide bond formation and cyclopropanation techniques. The piperidine ring is crucial as it contributes to the compound's biological properties. For instance, the introduction of a cyclopropyl group at the carbonyl position on piperidine has shown promising results in various biological assays, particularly in inhibiting specific kinases involved in cancer progression .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of cyclopropanesulfonic acid derivatives against various cancer cell lines. A structure-activity relationship study indicated that compounds featuring a cyclopropyl group attached to the piperidine carbonyl demonstrated significant inhibition of interleukin-2-inducible kinase (ITK) and Bruton tyrosine kinase (BTK) cell lines. For example, a derivative with a cyclopropyl group exhibited an IC50 value of 9.0 µM against RAMOS cells and 26.0 µM against Jurkat cells, indicating robust activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 15 | RAMOS | 9.0 |

| 15 | Jurkat | 26.0 |

| 14 | RAMOS | 12.5 |

| 11 | Jurkat | 40.0 |

The mechanism by which cyclopropanesulfonic acid derivatives exert their biological effects primarily involves the inhibition of specific kinases that play critical roles in cellular signaling pathways associated with cancer cell proliferation and survival. The presence of the sulfonic acid moiety enhances solubility and bioavailability, contributing to the overall efficacy of these compounds in vitro .

Case Studies

- Inhibition of ITK and BTK : A study demonstrated that cyclopropanesulfonic acid derivatives effectively inhibited ITK and BTK, which are crucial for T-cell signaling and B-cell receptor signaling pathways respectively. This inhibition is particularly relevant for developing treatments for hematological malignancies .

- Comparative Analysis with Other Derivatives : In comparative studies involving other piperidine derivatives, cyclopropanesulfonic acid analogs showed superior activity profiles due to their unique structural features that facilitate better binding interactions with target proteins .

- Pharmacokinetic Studies : Pharmacokinetic evaluations revealed that certain derivatives exhibited favorable absorption and distribution characteristics in preclinical models, which supports their potential for further development as therapeutic agents .

Q & A

Q. What are the established synthetic protocols for Cyclopropanesulfonic acid (piperidine-4-carbonyl)-amide?

The compound can be synthesized via sulfonyl chloride intermediates. A validated method involves reacting propane-2-sulfonamide with Pyry-BF4 under controlled conditions to form cyclopropanesulfonyl chloride, followed by coupling with piperidine-4-carboxamide derivatives (e.g., using carbodiimide-based coupling agents like EDCI and HOBt in anhydrous acetonitrile) . Critical parameters include maintaining anhydrous conditions, stoichiometric control of coupling reagents, and purification via recrystallization (e.g., ethanol or diisopropyl ether) to achieve ≥95% purity.

Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?

- 1H NMR : Characteristic peaks for the cyclopropane moiety (e.g., δ 1.14–1.11 ppm for methylene protons) and piperidine ring protons (δ 2.44–2.36 ppm for methine protons in CDCl3) .

- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and sulfonic acid S=O vibrations (~1350–1200 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., m/z 332.4 for related piperidine carboxamides) . Cross-validation with literature data is essential to resolve ambiguities.

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Use freshly distilled solvents (e.g., chloroform, acetonitrile) to avoid hydrolysis side reactions.

- Monitor reaction progress via TLC or HPLC, targeting intermediates like sulfonyl chlorides (retention time ~10–12 min in reverse-phase C18 columns).

- Optimize coupling agent ratios (e.g., 1:1:1 molar ratio of carboxylic acid, EDCI, and HOBt) to minimize unreacted starting materials .

Advanced Research Questions

Q. How can discrepancies in biological activity data between studies be systematically addressed?

- Purity Validation : Use HPLC (≥95% purity threshold) to rule out impurities affecting bioactivity .

- Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 for receptor binding assays).

- Stereochemical Analysis : Chiral HPLC or X-ray crystallography to confirm configuration, as stereoisomers (e.g., 3S,4R vs. 3R,4S) may exhibit divergent activities .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase or GPCRs). Focus on the sulfonamide and piperidine moieties as key pharmacophores .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data to guide analog design .

- Free Energy Perturbation (FEP) : Predict binding affinity changes upon structural modifications (e.g., replacing cyclopropane with bicyclic groups).

Q. What are effective strategies to improve solubility for in vivo pharmacokinetic studies?

- Salt Formation : Hydrochloride salts (e.g., LY2409881 hydrochloride) enhance aqueous solubility without altering bioactivity .

- Prodrug Design : Introduce hydrolyzable esters (e.g., tert-butoxycarbonyl groups) to the carboxylic acid moiety, which cleave in physiological conditions .

- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to stabilize the compound in aqueous media .

Q. How can conflicting NMR data between synthetic batches be resolved?

- Dynamic Effects : Variable temperature NMR (e.g., 298 K vs. 313 K) to assess conformational flexibility in the piperidine ring .

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns (e.g., D₂O exchange for labile NH protons).

- 2D NMR Techniques : HSQC and HMBC to assign overlapping proton signals (e.g., distinguishing cyclopropane and piperidine methylene groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.